Comprehensive Structure Elucidation of 1-Aminoazetidin-3-ol Dihydrochloride
Comprehensive Structure Elucidation of 1-Aminoazetidin-3-ol Dihydrochloride
Topic: 1-Aminoazetidin-3-ol dihydrochloride structure elucidation Content Type: In-depth Technical Guide
Executive Summary & Chemical Profile
1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) represents a specialized class of functionalized strained heterocycles. Structurally, it consists of a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and an amino group at the 1-position (forming a cyclic hydrazine).
This compound serves as a critical high-energy building block and a pharmaceutical intermediate. Its elucidation requires navigating the complexities of ring strain, rapid conformational puckering, and the distinct magnetic environments created by the hydrazine moiety in a salt lattice.[1]
Physicochemical Identity
| Property | Value |
| IUPAC Name | 1-Aminoazetidin-3-ol dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 161.03 g/mol (Salt) / 88.11 g/mol (Free Base) |
| Appearance | Hygroscopic white to off-white crystalline solid |
| Solubility | Highly soluble in |
Analytical Strategy & Workflow
The elucidation protocol follows a subtractive logic path: establishing the molecular envelope via Mass Spectrometry (MS), defining functional connectivity via Infrared Spectroscopy (IR), and confirming the 3D-solution structure via Nuclear Magnetic Resonance (NMR).[1]
Elucidation Logic Diagram
Caption: Logical workflow for the structural assignment of 1-Aminoazetidin-3-ol 2HCl, prioritizing MS for formula and NMR for connectivity.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the first line of evidence.[1]
-
Observed Ion:
-
Theoretical m/z: 89.0715 (for
)[1] -
Fragmentation Pattern:
Protocol Note: Due to the dihydrochloride nature, the sample must be dissolved in a neutral buffer or water/methanol. In highly acidic mobile phases, the
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the azetidine ring structure and the position of substituents.[1][2]
Symmetry Considerations
The molecule possesses a plane of symmetry passing through the Nitrogen (N1), Carbon (C3), and the Oxygen atom.[1]
-
Consequence: The protons at C2 are chemically equivalent to the protons at C4.
-
Spin System: The ring protons form an
system (where X is the methine proton at C3), often simplifying to or depending on the puckering speed and resolution.[1]
H NMR Data (Predicted in , 400 MHz)
Solvent choice is critical.[1]
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-3 | Methine (CH) | 4.65 - 4.75 | Quintet or Multiplet | 1H | Deshielded by the geminal -OH group. Couples to four H-2/H-4 protons. |
| H-2, H-4 | Methylene ( | 4.20 - 4.40 | Multiplet (dd or m) | 4H | Deshielded by the adjacent cationic nitrogen ( |
| N-NH2 / OH | Exchangeable | Not Observed | Broad Singlet | - | Rapid exchange with |
Interpretation:
-
The H-3 proton is the most diagnostic. Its chemical shift confirms the presence of the electronegative oxygen.
-
The H-2/H-4 protons appear as a complex multiplet due to the rigid ring structure causing geminal (H2a-H2b) and vicinal (H2-H3) couplings.
C NMR Data (Predicted in , 100 MHz)
The symmetry reduces the carbon spectrum to just two distinct signals.[1]
| Position | Type | Shift ( | Assignment Logic |
| C-3 | CH-OH | 62.0 - 65.0 | Typical secondary alcohol in a strained ring. |
| C-2, C-4 | 68.0 - 72.0 | Deshielded by the ammonium center. Note: In azetidines, C2/C4 are often downfield of C3.[1][2] |
2D NMR Correlations
-
COSY (Correlation Spectroscopy): Strong cross-peaks between H-3 and the H-2/H-4 multiplet. This confirms the connectivity
. -
HSQC (Heteronuclear Single Quantum Coherence): H-3 correlates to the carbon at ~63 ppm; H-2/H-4 correlate to the carbon at ~70 ppm.
Infrared Spectroscopy (FT-IR)
IR provides rapid confirmation of the salt form and functional groups.
-
3200 - 3500 cm
(Broad): O-H stretching (H-bonded) and N-H stretching from the ammonium/amino groups. -
2500 - 3000 cm
(Broad/Complex): Characteristic "ammonium band" ( ) typical of amine salts. -
1100 - 1250 cm
: C-O stretch (secondary alcohol). -
~1580 - 1650 cm
: N-H bending (scissoring).
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying potential impurities in the spectra. A common route involves the reaction of epichlorohydrin with hydrazine or the amination of azetidin-3-ol .
Synthesis & Impurity Logic Diagram
Caption: Synthesis pathway highlighting potential ring-opening and dimerization impurities.
Critical Impurities to Monitor:
-
Hydrazine Dihydrochloride: Starting material residue. Detectable by a lack of carbon signals in NMR and a specific redox titration.
-
Ring-Opened Species: 1-hydrazino-3-chloropropan-2-ol. In NMR, this breaks the symmetry and shows distinct methylene signals.[1]
References
-
Vertex Pharmaceuticals. (2017).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 9,714,226.[3] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. (Analogous Structure Reference). Link[1]
-
ChemicalBook. (2025).[1] 3-Hydroxyazetidine hydrochloride Spectral Data. Link
-
Santa Cruz Biotechnology. (2025).[1] 1-Acetyl-3-aminoazetidine hydrochloride.[4] Link[1]
Sources
- 1. CN103874690A - Hydrazide-containing nuclear transport regulators and uses thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]
- 4. 1-Acetyl-3-aminoazetidine hydrochloride | CAS 1462921-50-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
